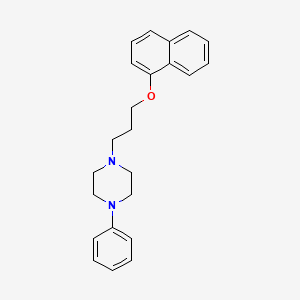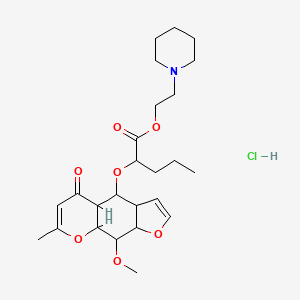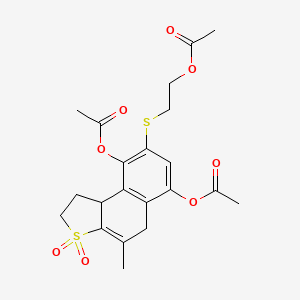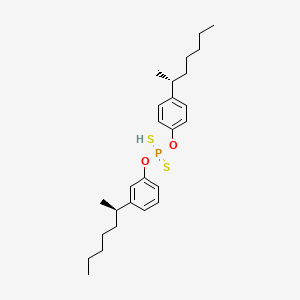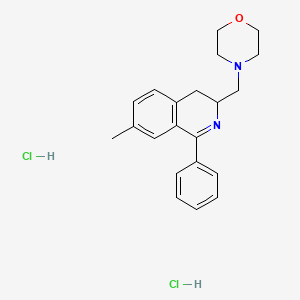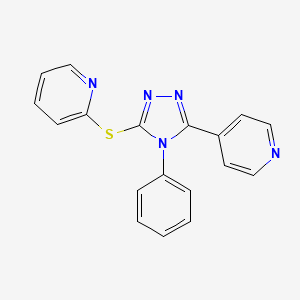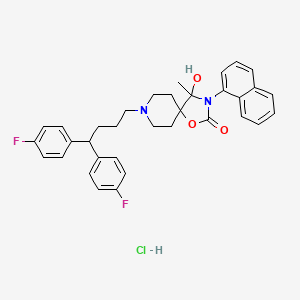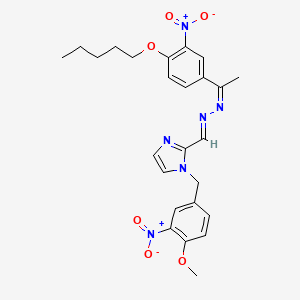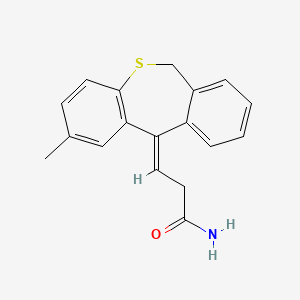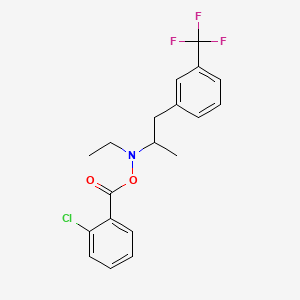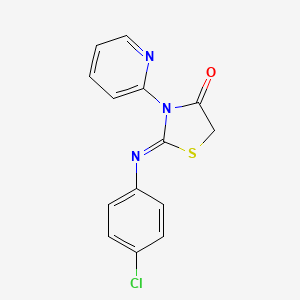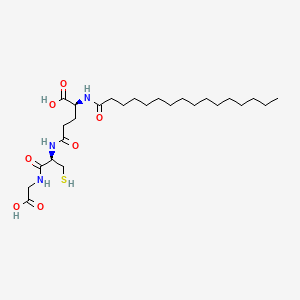
Glutathione palmitamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione palmitamide is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is characterized by the addition of a palmitoyl group to the glutathione molecule, enhancing its lipophilicity. Glutathione itself is known for its critical role in maintaining cellular redox balance, detoxifying harmful substances, and supporting immune function. The palmitoyl modification potentially broadens its applications, particularly in lipid environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glutathione palmitamide typically involves the acylation of glutathione with palmitoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction conditions often include an organic solvent like dichloromethane and are performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may utilize enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can catalyze the esterification of glutathione with palmitic acid under mild conditions, making the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: Glutathione palmitamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The palmitoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the reduced form of this compound.
Substitution: Formation of various acylated derivatives.
Applications De Recherche Scientifique
Glutathione palmitamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular signaling and redox regulation.
Medicine: Explored for its potential in drug delivery systems due to its enhanced lipophilicity, which allows it to integrate into lipid membranes more effectively.
Industry: Utilized in the formulation of cosmetics and skincare products for its antioxidant properties.
Mécanisme D'action
The mechanism of action of glutathione palmitamide involves its ability to modulate redox balance within cells. The palmitoyl group enhances its integration into lipid membranes, allowing it to exert its antioxidant effects more efficiently in lipid-rich environments. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Glutathione: The parent compound, known for its antioxidant properties.
N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.
Lipoic Acid: Another antioxidant that can regenerate glutathione and other antioxidants.
Uniqueness: Glutathione palmitamide’s uniqueness lies in its enhanced lipophilicity due to the palmitoyl group. This modification allows it to interact more effectively with lipid membranes, making it particularly useful in applications where membrane integration is crucial, such as drug delivery and lipid-based formulations.
Propriétés
Numéro CAS |
110995-58-9 |
|---|---|
Formule moléculaire |
C26H47N3O7S |
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H47N3O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(30)28-20(26(35)36)16-17-23(31)29-21(19-37)25(34)27-18-24(32)33/h20-21,37H,2-19H2,1H3,(H,27,34)(H,28,30)(H,29,31)(H,32,33)(H,35,36)/t20-,21-/m0/s1 |
Clé InChI |
OPZUFCSODCAIIR-SFTDATJTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


